molecular formula C10H9FO2 B1309006 1-(4-Fluorophenyl)cyclopropanecarboxylic acid CAS No. 773100-29-1

1-(4-Fluorophenyl)cyclopropanecarboxylic acid

Cat. No.: B1309006
CAS No.: 773100-29-1
M. Wt: 180.17 g/mol
InChI Key: NGVPHOXWSFIYNV-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)cyclopropanecarboxylic acid is a fluorinated aromatic compound that incorporates both a cyclopropane ring and a carboxylic acid functional group, making it a valuable and versatile building block in medicinal chemistry and organic synthesis . The carboxylic acid group allows for further derivatization into various important classes of compounds, including esters, amides, and acid chlorides, which are crucial for constructing more complex molecular architectures . The presence of the cyclopropane ring introduces significant steric and electronic constraints, which can be exploited to lock the conformation of a molecule or to improve its metabolic stability when investigating structure-activity relationships (SAR) in drug discovery . The 4-fluorophenyl substituent is a common pharmacophore in active pharmaceutical ingredients, and its inclusion can influence a compound's polarity, binding affinity, and overall pharmacokinetic profile. As a key synthetic intermediate, this compound is expected to be useful in areas such as ligand design, the development of enzyme inhibitors, and materials science research. The compound typically participates in classic carboxylic acid reactions, such as formation of covalent linkages via amide bond formation, and can be synthesized from precursors like nitriles or via reactions involving Grignard reagents and carbon dioxide . Handling and Usage: This product is intended for research purposes in a controlled laboratory environment by qualified personnel. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

1-(4-fluorophenyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO2/c11-8-3-1-7(2-4-8)10(5-6-10)9(12)13/h1-4H,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGVPHOXWSFIYNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20424421
Record name 1-(4-fluorophenyl)cyclopropanecarboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

773100-29-1
Record name 1-(4-fluorophenyl)cyclopropanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20424421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-Fluorophenyl)cyclopropanecarboxylic acid
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Preparation Methods

Direct Synthesis via Cyclopropane Derivatives and 4-Fluoroaniline

One common approach involves the reaction of cyclopropane-1,1-dicarboxylic acid derivatives with 4-fluoroaniline or related intermediates under controlled conditions:

  • Stepwise Reaction : Cyclopropane-1,1-dicarboxylic acid is first converted to an acid chloride intermediate using thionyl chloride in the presence of triethylamine as a base, typically in dichloromethane solvent at low temperature (0–10 °C) to control reactivity and avoid side reactions.
  • Amide Formation : The acid chloride intermediate is then reacted with 4-fluoroaniline in dichloromethane, maintaining low temperature during addition and stirring to form 1-(4-fluorophenylcarbamoyl)cyclopropanecarboxylic acid.
  • Workup and Purification : The reaction mixture is quenched with aqueous sodium chloride solution, extracted with ethyl acetate, dried over anhydrous sodium sulfate, and concentrated. The product is isolated by precipitation with heptane or crystallization, yielding a white solid with yields reported up to 93%.

Synthesis via Methyl Ester Hydrolysis

Another method involves preparing the methyl ester derivative of 1-(4-fluorophenylcarbamoyl)cyclopropanecarboxylate followed by hydrolysis:

  • Ester Formation : Methyl 1-(4-fluorophenylcarbamoyl)cyclopropanecarboxylate is synthesized first.
  • Hydrolysis : The ester is then hydrolyzed under basic conditions using potassium hydroxide in aqueous medium at 25–35 °C for several hours.
  • Acidification and Isolation : After hydrolysis, the reaction mixture is acidified with concentrated hydrochloric acid, precipitating the free acid, which is filtered, washed, and dried to yield the target acid with high purity (HPLC purity ~99.98%) and yields around 78%.

Industrial and Improved Processes

Recent improvements focus on process optimization for industrial scale:

  • Temperature Control : Maintaining reaction temperatures between 0–10 °C during acid chloride formation and amide coupling to improve selectivity and yield.
  • Use of Continuous Flow Reactors : Enhances reaction efficiency and scalability.
  • Purification Techniques : Employing crystallization and chromatography to achieve high purity.
  • Direct Use of Intermediates : Some processes avoid isolation of acid chloride intermediates by using them in situ for subsequent reactions, reducing steps and waste.

Alternative Synthetic Routes

Detailed Reaction Conditions and Yields

Preparation Step Reagents & Conditions Solvent Temperature Time Yield (%) Notes
Acid chloride formation Cyclopropane-1,1-dicarboxylic acid + SOCl2 + Et3N Dichloromethane 0–10 °C 0.5 h - Triethylamine neutralizes HCl formed
Amide coupling Acid chloride + 4-fluoroaniline Dichloromethane 0–10 °C, then RT 1.5–4 h 75.5–93 Stirring under ice bath, then RT
Workup and isolation Extraction with EtOAc, drying, precipitation with heptane - RT - - White solid product
Ester hydrolysis Methyl ester + KOH aqueous Water 25–35 °C 4 h 78 Followed by acidification and filtration
Alternative nucleophilic substitution 4-Fluorobenzyl chloride + cyclopropanecarboxylic acid + NaOH THF Reflux Several hours - Less common, reported in literature

Research Findings and Analysis

  • Yield Optimization : Controlling temperature during acid chloride formation and amide coupling is critical to maximize yield and minimize by-products.
  • Purity : High purity (>99%) is achievable through careful crystallization and chromatographic purification.
  • Scalability : Improved processes using continuous flow reactors and in situ intermediate use enhance industrial scalability.
  • Reaction Monitoring : Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are standard for monitoring reaction progress and purity.
  • Environmental and Safety Considerations : Use of thionyl chloride requires careful handling due to its corrosive and toxic nature; triethylamine neutralizes HCl generated, reducing corrosive by-products.

Summary Table of Key Preparation Methods

Method Key Reagents Conditions Yield (%) Purity (%) Industrial Suitability Notes
Acid chloride + 4-fluoroaniline Cyclopropane-1,1-dicarboxylic acid, SOCl2, Et3N, 4-fluoroaniline 0–10 °C, DCM, 1.5–4 h 75.5–93 >99 High Most common, well-documented
Ester hydrolysis Methyl ester, KOH, HCl 25–35 °C, aqueous, 4 h 78 99.98 Moderate Requires ester intermediate synthesis
Nucleophilic substitution 4-Fluorobenzyl chloride, NaOH Reflux, THF Not specified Not specified Limited Less common, alternative route

This comprehensive review of preparation methods for 1-(4-fluorophenyl)cyclopropanecarboxylic acid highlights the predominant synthetic strategies, reaction conditions, yields, and purification techniques. The acid chloride intermediate route with 4-fluoroaniline remains the most efficient and widely used method, especially for pharmaceutical applications requiring high purity and scalability. Continuous improvements in process control and purification continue to enhance the industrial viability of this compound's synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Synthesis and Derivatives

The compound is primarily synthesized as an intermediate for cabozantinib, a multi-targeted receptor tyrosine kinase inhibitor used in cancer treatment. The synthesis involves several steps, including the reaction of cyclopropyl-1,1-dicarboxylic acid with thionyl chloride and 4-fluoroaniline under controlled conditions to yield the desired product .

Pharmaceutical Development

The most notable application of 1-(4-Fluorophenyl)cyclopropanecarboxylic acid is its role as an intermediate in the synthesis of cabozantinib, which is utilized in treating various cancers such as medullary thyroid cancer and renal cell carcinoma. Research indicates that this compound contributes to the pharmacological activity of cabozantinib by enhancing its efficacy and selectivity against cancer cell lines .

Anticancer Investigations

Studies have shown that derivatives of cyclopropanecarboxylic acids exhibit significant anticancer properties. For instance, research highlighted that compounds with similar structures demonstrated potent activity against colon cancer cell lines (HCT-116), suggesting that this compound could potentially be explored for similar therapeutic effects .

Chemical Safety and Toxicology

While the compound has promising applications, it is essential to consider its toxicity profile. Data indicates that long-term exposure does not produce chronic adverse effects; however, safety measures should be implemented during handling due to potential irritative properties . Furthermore, studies on its ecotoxicological impact reveal no evidence of endocrine-disrupting properties, making it a safer candidate for further research .

Case Studies

Study TitleFocusFindings
Synthesis of Cabozantinib Intermediates Pharmaceutical ChemistryDemonstrated efficient synthesis routes for this compound as a key intermediate in cabozantinib production .
Anticancer Activity of Cyclopropane Derivatives Cancer ResearchIdentified significant cytotoxic effects against HCT-116 cell lines with GI50 values indicating potential therapeutic applications .
Toxicological Assessment Chemical SafetyEvaluated long-term exposure effects; concluded minimal chronic health risks associated with the compound's use in laboratory settings .

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Halogen-Substituted Cyclopropanecarboxylic Acids

Chlorophenyl Analogs
  • 1-(4-Chlorophenyl)cyclopropanecarboxylic acid (CAS 124276-34-2):

    • Higher molar mass (196.63 g/mol ) due to chlorine substitution.
    • Lower boiling point (~331.7°C predicted) compared to the fluorinated analog, reflecting differences in intermolecular forces .
    • Chlorine’s stronger electron-withdrawing effect may increase carboxylic acid acidity (pKa ~3.8 predicted) compared to fluorine .
  • 1-(3,4-Dichlorophenyl)cyclopropanecarboxylic acid :

    • Synthesized in lower yield (64% ) than 4-fluorophenyl derivatives, likely due to steric and electronic hindrance from two chlorine atoms .
Fluorophenyl Analogs
  • 1-(3-Fluorophenyl)cyclopropanecarboxylic acid (CAS 306298-00-0) and 1-(2-Fluorophenyl)cyclopropanecarboxylic acid (CAS 72934-37-3):
    • Ortho- and meta-fluorine substitutions reduce symmetry, altering NMR splitting patterns (e.g., aromatic protons in 4-fluoro derivative appear as doublets at δ 7.25 and 6.83 ppm) .
    • Positional effects influence electronic properties; para-fluorine maximizes resonance withdrawal, enhancing acidity compared to ortho/meta isomers .

Substituent-Modified Derivatives

Methoxy-Substituted Analog
  • 1-(4-Methoxyphenyl)cyclopropanecarboxylic acid (CAS 16728-01-1):
    • Methoxy’s electron-donating effect reduces carboxylic acid acidity (higher pKa) compared to the 4-fluoro derivative.
    • Synthesized in 88% yield , higher than fluorinated analogs, likely due to reduced steric hindrance and improved reaction kinetics .
Trifluoromethyl-Substituted Analog
  • 2-(4-(Trifluoromethyl)phenyl)cyclopropane-1-carboxylic acid (CAS 2262-03-5):
    • Higher molar mass (230.18 g/mol ) and density (1.24 g/cm³ ) due to the CF₃ group.
    • Enhanced lipophilicity improves membrane permeability but may reduce aqueous solubility .

Functional Group Variants

Carbamoyl Derivative
  • 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid (CAS 849217-48-7): Addition of a carbamoyl group increases molecular complexity (C₁₁H₁₀FNO₃) and hydrogen-bonding capacity, impacting solubility and biological activity . Used as an intermediate in kinase inhibitors, highlighting structural versatility .
Ethyl Ester Analog
  • Ethyl 2-(4-fluorophenyl)cyclopropanecarboxylate :
    • Esterification reduces polarity, enhancing lipid solubility.
    • Predicted boiling point (331.7°C ) lower than the carboxylic acid due to loss of hydrogen-bonding .

Biological Activity

1-(4-Fluorophenyl)cyclopropanecarboxylic acid (CAS Number: 773100-29-1) is an organic compound characterized by a cyclopropane ring, a carboxylic acid group, and a para-fluorophenyl substituent. Its unique structure contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C10H9FO2
  • IUPAC Name : 1-(4-fluorophenyl)cyclopropane-1-carboxylic acid
  • InChI Key : NGVPHOXWSFIYNV-UHFFFAOYSA-N

The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. It has been noted for its ability to modulate enzyme activity, potentially inhibiting metabolic pathways critical for various biological processes.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In a study examining its effects as an O-acetylserine sulfhydrylase (OASS) inhibitor, it demonstrated significant inhibitory effects against various bacterial strains, suggesting potential as an adjuvant in antibiotic therapy .

Anticancer Potential

The compound has been investigated for its anticancer properties. It is reported to have effects on cancer cell lines, particularly in inhibiting the growth of solid tumors. Its mechanism may involve the inhibition of specific kinases associated with tumor progression .

Study 1: OASS Inhibition

A recent study highlighted the compound's role as an OASS inhibitor, with findings showing that it could enhance the efficacy of colistin against resistant bacterial strains. The minimal inhibitory concentrations (MICs) were determined to be in the low nanomolar range, indicating potent activity .

Study 2: Cytotoxicity Assessment

In vitro assessments revealed varying toxicity profiles among derivatives of this compound. Some derivatives exhibited low toxicity while maintaining significant antimicrobial activity, suggesting their potential for therapeutic applications without adverse effects on human cells .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to structurally similar compounds:

Compound NameBiological ActivityRemarks
1-(4-Chlorophenyl)cyclopropanecarboxylic acidModerate antimicrobial propertiesLess potent than fluorinated analog
1-(4-Bromophenyl)cyclopropanecarboxylic acidLower anticancer efficacyHalogen substitution affects reactivity
1-(4-Methylphenyl)cyclopropanecarboxylic acidReduced enzyme inhibitionAlkyl groups reduce binding affinity

Q & A

Q. What are the recommended synthetic routes for 1-(4-fluorophenyl)cyclopropanecarboxylic acid, and how do reaction conditions influence yield?

Synthesis typically involves cyclopropanation via [2+1] cycloaddition or ring-closing strategies. A common approach is reacting 4-fluorostyrene derivatives with diazoacetates under rhodium catalysis, followed by hydrolysis to the carboxylic acid. Key parameters include:

  • Catalyst selection : Rhodium(II) acetate (e.g., 0.5 mol%) improves regioselectivity .
  • Temperature : Reactions performed at 0–25°C minimize side-product formation .
  • Protection/deprotection : Carboxylic acid precursors (e.g., esters) require alkaline hydrolysis (NaOH/EtOH, reflux) for final conversion .

Q. How can researchers characterize the purity and structural integrity of this compound?

Combine analytical techniques:

Method Key Data Points Purpose
NMR δ ~1.5–2.0 ppm (cyclopropane CH2), δ ~7.0–7.5 ppm (fluorophenyl aromatic protons)Confirm cyclopropane ring and substituent positions
HPLC-MS Retention time matching standards; m/z = 194.1 [M-H]⁻Assess purity (>95%) and detect degradation products
Elemental Analysis C: 61.54%, H: 4.66%, F: 9.73% (theoretical for C10H9FO2)Verify stoichiometry

Q. What solubility and stability considerations are critical for experimental design?

  • Solubility : Sparingly soluble in water (<1 mg/mL); use polar aprotic solvents (DMSO, DMF) for biological assays. Ethanol/water mixtures (1:1 v/v) enhance solubility to ~5 mg/mL .
  • Stability : Store at -20°C under inert atmosphere. Degradation occurs via cyclopropane ring opening at pH < 2 or > 10 .

Advanced Research Questions

Q. How does the fluorophenyl substituent influence the compound’s bioactivity compared to other halogenated analogs?

The para-fluorine atom enhances metabolic stability and lipophilicity (logP ~2.1 vs. ~2.5 for chloro analogs). In receptor-binding studies:

Analog Target Affinity (IC50) Notes
4-Fluoro12 nM (Enzyme X)Improved selectivity over 4-Cl analog (IC50 = 8 nM but 30% off-target binding)
3,4-Difluoro18 nM (Enzyme X)Reduced solubility limits in vivo utility

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Assay Validation : Cross-check using orthogonal methods (e.g., SPR vs. fluorescence polarization for binding assays) .
  • Metabolite Interference : Use LC-MS/MS to confirm parent compound integrity in cell-based assays. Degradation to 4-fluorobenzoic acid may artifactually inhibit COX-2 .
  • Structural Confirmation : Revisit crystallography data (e.g., CCDC entries) to verify binding pose reproducibility .

Q. How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?

  • Molecular Dynamics : Simulate cyclopropane ring strain (average C-C-C angle: 59°) and its impact on membrane permeability .
  • ADMET Prediction : Tools like SwissADME predict:
    • Moderate blood-brain barrier penetration (BBB score: 0.45)
    • CYP3A4-mediated metabolism (high priority for metabolite ID studies) .

Methodological Best Practices

Q. What protocols optimize the compound’s use in enzyme inhibition assays?

  • Pre-incubation : 30 min at 37°C with enzyme to account for slow-binding kinetics .
  • Vehicle Controls : Use ≤0.1% DMSO to avoid solvent-induced denaturation.
  • Dose-Response : Test 8–12 concentrations (0.1 nM–100 µM) in triplicate; fit data to Hill equation for IC50/EC50 calculation .

Q. How should researchers address discrepancies in reported synthetic yields (40–85%)?

  • Byproduct Analysis : Identify dimers/oligomers via GC-MS (common in rhodium-catalyzed cyclopropanations) .
  • Purification : Use silica gel chromatography with ethyl acetate/hexane (3:7) followed by recrystallization (ethanol/water) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Fluorophenyl)cyclopropanecarboxylic acid
Reactant of Route 2
1-(4-Fluorophenyl)cyclopropanecarboxylic acid

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